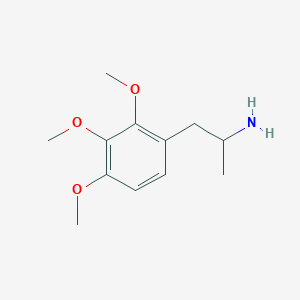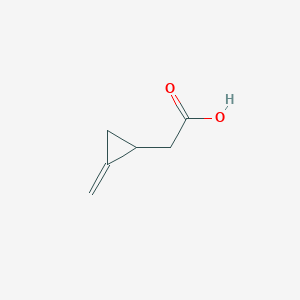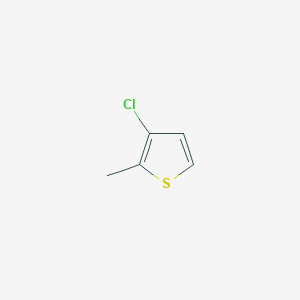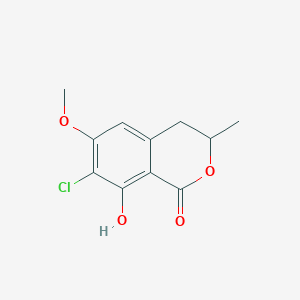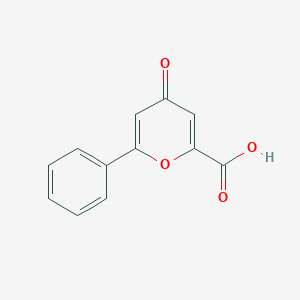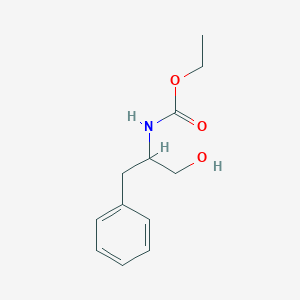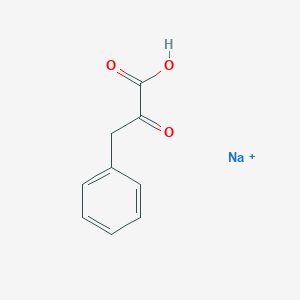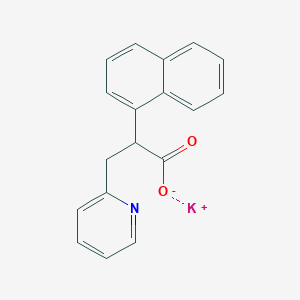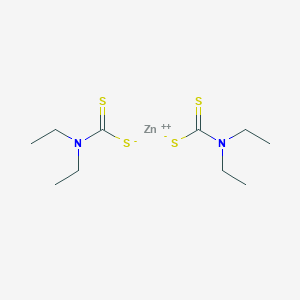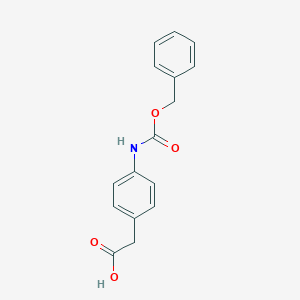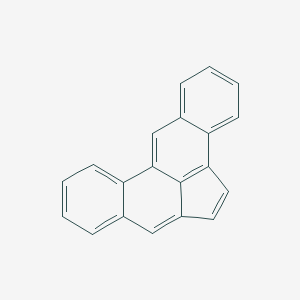
Benz(e)aceanthrylene
Descripción general
Descripción
Benz(e)aceanthrylene (B[e]A) is a cyclopenta-fused derivative of benz[a]anthracene, which is a type of polycyclic aromatic hydrocarbon (PAH). It has been identified as an active bacterial cell and mammalian cell gene mutagen. Studies have shown that B[e]A, along with its isomer benz[l]aceanthrylene (B[l]A), can initiate skin tumor formation in SENCAR mice, indicating their potential role in air pollution carcinogenesis . Another isomer, benz[j]aceanthrylene (B[j]A), has also been reported to be a potent mutagen and carcinogen .
Synthesis Analysis
The synthesis of related cyclopentanobenz[a]anthracene compounds has been described, with a focus on benz[e]aceanthrylene and its methylated derivatives . These syntheses typically involve multi-step reactions, including the use of palladium-catalyzed cross-coupling and protection/deprotection strategies . The compounds synthesized are predicted to be relatively potent carcinogens due to the presence of a methyl group in nonbenzo bay region positions .
Molecular Structure Analysis
The molecular structure of B[e]A and its derivatives is characterized by the fusion of a cyclopenta ring to the benz[a]anthracene framework. This structural feature is significant as it influences the biological activity of these compounds. For instance, the crystal structure of a related compound, 1,3,5-tris[4-(phenylethynyl)phenyl]benzene, has been investigated to understand the conformational rigidity and reactive site arrangement, which are relevant for the activity of B[e]A .
Chemical Reactions Analysis
B[e]A and its isomers undergo various metabolic reactions that lead to the formation of mutagenic species. For B[j]A, the metabolism in bacterial systems and mammalian cells suggests that the 1,2-dihydro-1,2-diol metabolite, which implicates the 1,2-oxide as the ultimate mutagenic species, is predominant . The activation and metabolism of B[j]A derivatives have been studied, revealing that oxidation at the etheno bridge accounts for the majority of the activity of B[j]A and its derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of B[e]A and its isomers are influenced by their molecular structure. For example, the low melting point of certain synthesized derivatives makes them suitable for catalyzed cure studies . The presence of the cyclopenta ring and the potential for bay-region metabolism are critical factors that contribute to the genotoxicity of these compounds .
Aplicaciones Científicas De Investigación
Tumor-Initiating Activity : Benz(e)aceanthrylene, along with other cyclopenta-fused polycyclic aromatic hydrocarbons (PAHs), has been shown to induce papilloma formation in mice, suggesting significant skin tumor-initiating activity. These findings highlight its potential role in air pollution carcinogenesis (Nesnow et al., 1984).
Genotoxic Potential in Urban Air : Detected in urban air particulate matter, this compound exhibits strong mutagenic and carcinogenic effects. It has been found to cause more DNA damage and higher protein response levels in HepG2 cells compared to benzo[a]pyrene, suggesting its significant contribution to the cancer risk of air particulate matter (Lim et al., 2015).
Metabolic Activation and Mutagenicity : Research on the metabolism and activation of this compound has shown the formation of dihydrodiols and diol-epoxides, indicating significant mutagenic activity. These findings are critical for understanding its genotoxic mechanisms (Newcomb et al., 1993).
Mutagenic Activity in Bacterial Cells : this compound has been identified as a frame-shift mutagen requiring metabolic activation, with studies in Salmonella bacterial systems showing a spectrum of activity similar to that of benzo[a]pyrene (Sangaiah et al., 1983).
Electroluminescent Material Applications : Beyond its toxicological implications, this compound derivatives have been explored for use in electroluminescent materials. These compounds, exhibiting high thermal stability and varying emission colors, are potential candidates for red-emitting electroluminescent devices (Huang et al., 2003).
Safety and Hazards
Mecanismo De Acción
C20H12C_{20}H_{12}C20H12
. It is a polycyclic aromatic hydrocarbon (PAH) made of four benzene rings around a 5-membered ring .Target of Action
As a polycyclic aromatic hydrocarbon (pah), it is known to interact with various biological molecules, potentially causing mutagenic and carcinogenic effects .
Mode of Action
As a PAH, it is likely to interact with DNA, leading to mutations and potentially carcinogenic effects .
Biochemical Pathways
Pahs are known to be metabolized by enzymes in the cytochrome p450 family, leading to the formation of reactive metabolites that can bind to dna and cause mutations .
Pharmacokinetics
As a pah, it is likely to be lipophilic and may accumulate in fatty tissues .
Result of Action
As a pah, it is known to have mutagenic and carcinogenic effects .
Action Environment
The action, efficacy, and stability of Benz(e)aceanthrylene can be influenced by various environmental factors. For instance, its stability may be affected by exposure to light and moisture .
Análisis Bioquímico
Biochemical Properties
Benz(e)aceanthrylene is a strong inducer of morphological transforming activity in C3H10T1/2CL8 mouse embryo fibroblasts . The metabolism of this compound by these cells has been studied and the results suggest that while the major route of metabolic activation is through this compound-1,2-oxide, the arene oxide at the cyclopenta-ring, metabolic activation of this compound in C3H10T1/2 cells might be via two routes: both arene oxide [this compound-1,2-oxide] formation and bay-region diol-epoxide formation [9,10-dihydro-9,10-dihydroxy-Benz(e)aceanthrylene-7,8-oxide] .
Cellular Effects
This compound has strong mutagenic and carcinogenic effects . In HepG2 cells, significantly lower concentrations of this compound were needed for an effect on cell viability compared to benzo[a]pyrene (B[a]P), and equimolar exposure resulted in significant more DNA damage with this compound . Additionally, levels of γH2AX, pChk1, p53, pp53, and p21 proteins were higher in response to this compound than B[a]P .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation by two distinct routes: the bay-region diol-epoxide route and the cyclopenta-ring oxide route . These reactive intermediates, 9,10-dihydro-9,10-dihydroxy-Benz(e)aceanthrylene-7,8-oxide [this compound-diol-epoxide], and this compound-1,2-oxide, play a crucial role in the metabolic activation of this compound in C3H10T1/2 cells .
Metabolic Pathways
This compound is metabolically activated by two distinct routes: the bay-region diol-epoxide route and the cyclopenta-ring oxide route
Propiedades
IUPAC Name |
pentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-4-8-17-13(5-1)11-15-9-10-18-16-7-3-2-6-14(16)12-19(17)20(15)18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMKRLARTMANBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C3C2=CC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173675 | |
| Record name | Benz(e)aceanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199-54-2 | |
| Record name | Benz[e]aceanthrylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benz(e)aceanthrylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000199542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(e)aceanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





